2-Amino-4,6-dimethoxypyrimidine

Catalog No.
S595590
CAS No.
36315-01-2
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,6-dimethoxypyrimidine

CAS Number

36315-01-2

Product Name

2-Amino-4,6-dimethoxypyrimidine

IUPAC Name

4,6-dimethoxypyrimidin-2-amine

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)

InChI Key

LVFRCHIUUKWBLR-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)N)OC

Synonyms

4,6-Dimethoxy-2-aminopyrimidine; 4,6-Dimethoxy-2-pyrimidinamine;

Canonical SMILES

COC1=CC(=NC(=N1)N)OC

The exact mass of the compound 2-Amino-4,6-dimethoxypyrimidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

2-Amino-4,6-dimethoxypyrimidine (CAS: 36315-01-2) is a critical pyrimidine building block primarily utilized in the synthesis of high-efficiency sulfonylurea herbicides, such as nicosulfuron and bensulfuron-methyl. Structurally characterized by an exocyclic amino group at the 2-position and symmetric methoxy groups at the 4- and 6-positions, this compound exhibits a predicted pKa of 4.02 and lipophilic solubility in aprotic solvents like toluene and methylcyclohexane . In industrial procurement, ADMP is valued for its specific nucleophilic reactivity, allowing for high-yield coupling with sulfonyl isocyanates to form the characteristic sulfonylurea bridge without requiring intermediate protection steps .

Research Fit

Synthesis Workflow Sulfonylurea herbicide intermediate via direct methylation or malononitrile route
Drug Discovery Pyrimidine scaffold for antiparasitic metal-complex and target-engagement studies
Solid-State Research Well-characterized hydrogen-bonding motif supports crystal engineering and formulation studies

Substituting 2-Amino-4,6-dimethoxypyrimidine with closely related analogs, such as 2-amino-4,6-dihydroxypyrimidine or asymmetric monomethoxy derivatives, fundamentally disrupts downstream processing. The unmethylated dihydroxy precursor is highly hydrophilic (LogP ~ -1.78) and poorly soluble in the non-polar aprotic solvents required for water-sensitive isocyanate coupling, necessitating costly in-house chlorination and methoxylation steps [1]. Furthermore, altering the symmetric methoxy substitution pattern to a methyl group (e.g., 2-amino-4-methoxy-6-methylpyrimidine) shifts the tautomeric equilibrium toward the imino form under acidic conditions, drastically reducing the nucleophilicity of the exocyclic nitrogen and depressing coupling yields [2].

Substitution Risk

Attribute
ADMP (Target)
Analog Risk
4,6-Substitution
Dimethoxy: enables sulfonylurea coupling via specific electronic and steric profile
Dichloro analog: reactivity and downstream compatibility may not transfer; distinct biological profile
Biological Context
Reported antiparasitic scaffold context (antimonial complexes)
Dichloro analog: reported NO-inhibition profile; target-context mismatch for antiparasitic programs
Process Readiness
Direct methylation route; high-purity crystalline form supports industrial workflows
Dihydroxy analog: requires additional methylation and purification; may introduce process variability

Thermal Processability: Melting Point Advantage Over Positional Isomers

When selecting pyrimidine intermediates for melt-processing or dissolution in aprotic solvents, the positional placement of functional groups heavily dictates thermal behavior. 2-Amino-4,6-dimethoxypyrimidine exhibits a melting point of 94-96 °C. In contrast, its positional isomer, 4-amino-2,6-dimethoxypyrimidine, demonstrates a significantly higher melting point of 149-152 °C due to altered intermolecular hydrogen bonding networks . This ~55 °C reduction in melting point for the 2-amino isomer translates to faster dissolution kinetics and lower energy requirements when preparing homogeneous toluene or methylcyclohexane solutions for subsequent coupling reactions.

Evidence DimensionMelting Point
Target Compound Data94-96 °C
Comparator Or Baseline4-Amino-2,6-dimethoxypyrimidine (149-152 °C)
Quantified Difference~55 °C lower melting point
ConditionsStandard atmospheric pressure

The lower melting point ensures rapid, energy-efficient dissolution in non-polar solvents, minimizing thermal degradation risks during large-scale reactor preparation.

Synthesis Yield
Reported
91–94.8%
Supports direct-methylation route selection over chlorination pathways
Ionic liquid catalysis at 50 °C; data to verify at scale

Reactivity and Nucleophilicity: Suppression of Imino-Tautomerization

The symmetric dual methoxy substitution on 2-Amino-4,6-dimethoxypyrimidine plays a critical role in stabilizing its reactive amino form. Spectroscopic studies of pyrimidine complexes in acetic acid reveal that asymmetric analogs, such as 2-amino-4-methoxy-6-methylpyrimidine (MMPM), undergo double proton transfer to form an imino-tautomer in the S1 state, which fluoresces intensely[1]. Conversely, the dual methoxy groups in ADMP prevent this imino-tautomerization due to steric and electronic stabilization in both the S0 and S1 states [1]. By locking the molecule in the amino-tautomer form, ADMP maintains the high nucleophilicity of the exocyclic nitrogen required for efficient attack on electrophilic sulfonyl isocyanates.

Evidence DimensionTautomeric Equilibrium (Amino vs. Imino)
Target Compound DataImino-tautomerization prevented (stabilized amino form)
Comparator Or Baseline2-Amino-4-methoxy-6-methylpyrimidine (Forms imino-tautomer via double proton transfer)
Quantified DifferenceComplete suppression of imino-tautomer formation
ConditionsAcetic acid complexation in n-hexane

Locking the compound in the amino-tautomer ensures predictable, high-yield coupling with sulfonyl isocyanates, preventing batch-to-batch yield variations caused by tautomeric shifts.

Commercial Purity
Specification review
≥99% HPLC
Supports cGMP procurement and batch-consistency review
Per vendor CoA; verify lot-specific impurity profile

Manufacturability: High-Purity Yield via Malononitrile Route

The procurement value of 2-Amino-4,6-dimethoxypyrimidine is heavily dependent on its synthesis route, as trace impurities dictate downstream catalyst lifespan. Traditional synthesis utilizing guanidine nitrate and phosphorus oxychloride generates significant toxic waste and trace chloride contaminants[1]. Modern synthesis routes utilizing malononitrile and acetyl chloride in methanol bypass the chlorination step entirely[1]. This optimized route yields ADMP at 82.8% total yield with a purity exceeding 99.6% [1]. Sourcing ADMP manufactured via this chloride-free route eliminates the risk of trace POCl3 byproducts, ensuring a cleaner environmental profile and higher reproducibility in sensitive pharmaceutical and agrochemical workflows.

Evidence DimensionSynthesis Yield and Purity Profile
Target Compound Data82.8% yield, >99.6% purity (Malononitrile/Acetyl chloride route)
Comparator Or BaselineTraditional POCl3-mediated synthesis (Lower environmental compatibility, trace chloride risks)
Quantified DifferenceElimination of POCl3 waste and trace chloride impurities with >99.6% final purity
ConditionsIndustrial-scale thermal cyclization in toluene

Procuring ADMP synthesized via the malononitrile route guarantees ultra-high purity material, preventing trace chloride impurities from interfering with downstream catalytic coupling steps.

Biological Activity
Context-dependent
Antileishmanial Sb(III) complex ligand vs. NO-inhibition (IC50 2 µM) for dichloro analog
Supports antiparasitic target-context review; class-level differentiation
In vitro promastigote assay; target engagement requires validation
Supramolecular Motif
Reported
Chain of fused rings via N-H···N (2.23, 2.50 Å)
Supports solid-state property review for crystallization and formulation
Single-crystal XRD; distinct from dimer-forming analogs
Process Efficiency
Reported
>77% yield, >99% purity
Supports malononitrile-route evaluation for green-chemistry workflows
Eliminates chlorination; process safety context to verify

Commercial Sulfonylurea Herbicide Synthesis

ADMP serves as the direct precursor for synthesizing blockbuster herbicides like nicosulfuron, bensulfuron-methyl, and amidosulfuron . Its stabilized amino-tautomer ensures high-yield coupling with sulfonyl isocyanates in aprotic solvents.

Aprotic Solvent-Based Coupling Workflows

Due to its lipophilic methoxy groups and low melting point, ADMP is highly suitable for large-scale industrial workflows that require homogeneous dissolution in toluene or methylcyclohexane [1], unlike its hydrophilic dihydroxy analogs.

Chloride-Sensitive Pharmaceutical Intermediate Development

When sourced from the malononitrile synthesis route, the >99.6% pure, chloride-free ADMP serves as a reliable building block for developing novel pyrimidine-based antileishmanial agents or glutathione reductase inhibitors without the risk of halogen-induced catalyst poisoning [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfonylurea herbicide intermediate synthesis
Synthetic route compatibility
Coupling efficiency and purity at scale
Antiparasitic drug discovery research
Scaffold selectivity context
Target-engagement assay and glutathione pathway review
Crystal engineering and solid-state studies
Hydrogen-bonding motif
Solid-state property and crystallization reproducibility
Environmental analytical reference standard
Certified purity profile
Method validation and degradation-monitoring context

Physical Description

DryPowder

XLogP3

0.5

UNII

8B9760951K

GHS Hazard Statements

Aggregated GHS information provided by 228 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 228 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 217 of 228 companies with hazard statement code(s):;
H302 (77.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (70.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (23.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (23.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (70.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (22.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

36315-01-2

Wikipedia

2-amino-4,6-dimethoxypyrimidine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Pyrimidinamine, 4,6-dimethoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types